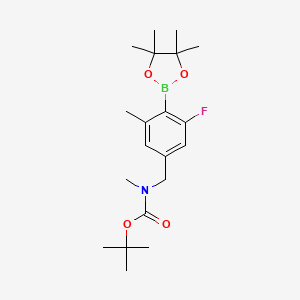
tert-Butyl (3-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)(methyl)carbamate: is a complex organic compound that features a combination of functional groups, including a carbamate, a fluorine-substituted aromatic ring, and a boronate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)(methyl)carbamate typically involves multiple steps:
Formation of the Boronate Ester: The boronate ester moiety can be synthesized by reacting an appropriate phenylboronic acid derivative with pinacol in the presence of a dehydrating agent.
Introduction of the Fluorine and Methyl Groups: The aromatic ring is functionalized with fluorine and methyl groups through electrophilic aromatic substitution reactions.
Carbamate Formation: The final step involves the reaction of the substituted aromatic compound with tert-butyl chloroformate and a suitable amine to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester moiety, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Substitution: The aromatic ring can participate in various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its boronate ester moiety makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Biology and Medicine
In biological and medical research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as building blocks for drug development. The presence of the carbamate group is particularly relevant for designing molecules that can interact with biological targets.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and specialty chemicals
Mechanism of Action
The mechanism by which tert-Butyl (3-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)(methyl)carbamate exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling reactions, the boronate ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. In biological systems, the carbamate group can interact with enzymes, potentially inhibiting their activity by forming a stable covalent bond with the active site.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar boronate ester functionality but lacks the carbamate and fluorine groups.
tert-Butyl Carbamate: Contains the carbamate group but lacks the boronate ester and fluorine-substituted aromatic ring.
3-Fluoro-5-methylphenylboronic Acid: Contains the fluorine and methyl groups on the aromatic ring but lacks the carbamate and boronate ester functionalities.
Uniqueness
The uniqueness of tert-Butyl (3-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)(methyl)carbamate lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C20H31BFNO4 |
|---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
tert-butyl N-[[3-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-N-methylcarbamate |
InChI |
InChI=1S/C20H31BFNO4/c1-13-10-14(12-23(9)17(24)25-18(2,3)4)11-15(22)16(13)21-26-19(5,6)20(7,8)27-21/h10-11H,12H2,1-9H3 |
InChI Key |
YEKSQSXZXGRBBW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)CN(C)C(=O)OC(C)(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















